
S-2-((5-(3-Bromo-4-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-2-((5-(3-Bromo-4-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is a complex organic compound that features a thiosulfate group, a brominated pyridine ring, and an aminoethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((5-(3-Bromo-4-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps. One common approach is to start with the bromination of 4-pyridinol to obtain 3-bromo-4-pyridinol. This intermediate is then reacted with 5-bromopentanol to form 5-(3-bromo-4-pyridyloxy)pentanol. The next step involves the conversion of this intermediate to 5-(3-bromo-4-pyridyloxy)pentylamine through an amination reaction. Finally, the amino group is reacted with ethylene hydrogen thiosulfate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
S-2-((5-(3-Bromo-4-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The brominated pyridine ring can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.
Major Products
Oxidation: Sulfonate derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-2-((5-(3-Bromo-4-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of S-2-((5-(3-Bromo-4-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiosulfate group may also play a role in modulating redox reactions within cells, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-2-((5-(3-Methoxy-4-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate
- S-2-((5-(3-Chloro-4-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate
Uniqueness
S-2-((5-(3-Bromo-4-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This compound’s specific structure allows for unique applications and properties compared to its analogs with different substituents.
Eigenschaften
CAS-Nummer |
41287-18-7 |
|---|---|
Molekularformel |
C12H19BrN2O4S2 |
Molekulargewicht |
399.3 g/mol |
IUPAC-Name |
3-bromo-4-[5-(2-sulfosulfanylethylamino)pentoxy]pyridine |
InChI |
InChI=1S/C12H19BrN2O4S2/c13-11-10-15-6-4-12(11)19-8-3-1-2-5-14-7-9-20-21(16,17)18/h4,6,10,14H,1-3,5,7-9H2,(H,16,17,18) |
InChI-Schlüssel |
JDMBNZQEQLWXRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1OCCCCCNCCSS(=O)(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide](/img/structure/B14656148.png)
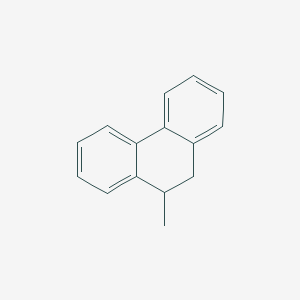

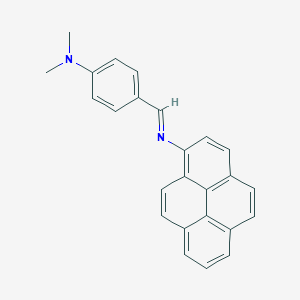


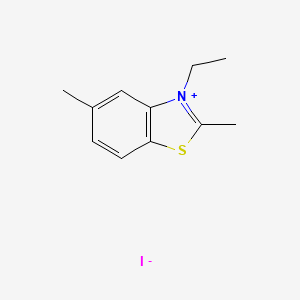

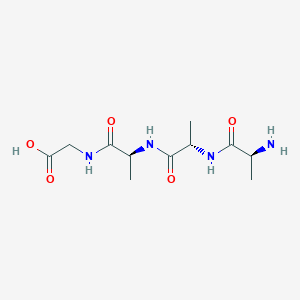

![4-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14656201.png)
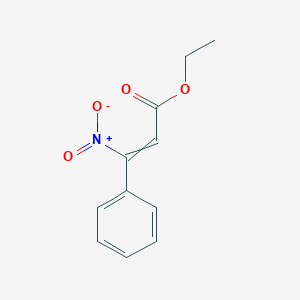

![2-Acetyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14656226.png)
